molecular formula C9H16N2O B060872 N,N-dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine CAS No. 173850-49-2

N,N-dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine

Cat. No. B060872
M. Wt: 168.24 g/mol
InChI Key: XMGFAKYILXYUSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine, also known as DMOM, is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicine.

Mechanism Of Action

The exact mechanism of action of N,N-dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also has antioxidant properties, which may contribute to its neuroprotective effects.

Biochemical And Physiological Effects

N,N-dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This may contribute to its neuroprotective effects. N,N-dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine has also been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells.

Advantages And Limitations For Lab Experiments

One advantage of N,N-dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine is that it can be synthesized relatively easily and at a low cost. It also has a high degree of purity, which makes it suitable for use in lab experiments. However, one limitation of N,N-dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.

Future Directions

There are several future directions for research on N,N-dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in combination with other drugs to enhance its anticancer properties. Additionally, further studies are needed to fully understand the mechanism of action of N,N-dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine and to optimize its use in lab experiments.

Synthesis Methods

N,N-dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine can be synthesized through a multi-step process that involves the reaction of 3-methyl-1,2-oxazole with dimethylamine and propanal. The resulting compound is then subjected to a series of purification steps to obtain pure N,N-dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine.

Scientific Research Applications

N,N-dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to have anticancer properties, as it can inhibit the growth of cancer cells and induce apoptosis. In addition, N,N-dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine has been shown to have neuroprotective effects, which makes it a promising candidate for the treatment of neurodegenerative diseases.

properties

CAS RN

173850-49-2

Product Name

N,N-dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

N,N-dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine

InChI

InChI=1S/C9H16N2O/c1-8-7-9(12-10-8)5-4-6-11(2)3/h7H,4-6H2,1-3H3

InChI Key

XMGFAKYILXYUSX-UHFFFAOYSA-N

SMILES

CC1=NOC(=C1)CCCN(C)C

Canonical SMILES

CC1=NOC(=C1)CCCN(C)C

synonyms

5-Isoxazolepropanamine,N,N,3-trimethyl-(9CI)

Origin of Product

United States

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